Cas no 2090713-85-0 (3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol)

3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2059911-99-6
- 2090713-85-0
- EN300-341182
- (1S,3s)-3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
- 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
- EN300-718214
-
- Inchi: 1S/C11H14FNO2/c1-15-10-3-2-7(4-9(10)12)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3
- InChI Key: OJRZYGVQEDCBCM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1(CC(C1)O)N)OC
Computed Properties
- Exact Mass: 211.10085685g/mol
- Monoisotopic Mass: 211.10085685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.5Ų
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718214-1.0g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 1.0g |
$1701.0 | 2025-03-12 | |
Enamine | EN300-718214-5.0g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 5.0g |
$4930.0 | 2025-03-12 | |
Enamine | EN300-718214-0.1g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 0.1g |
$1496.0 | 2025-03-12 | |
Enamine | EN300-718214-10.0g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 10.0g |
$7312.0 | 2025-03-12 | |
Enamine | EN300-718214-0.05g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 0.05g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-718214-0.25g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 0.25g |
$1564.0 | 2025-03-12 | |
Enamine | EN300-718214-0.5g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 0.5g |
$1632.0 | 2025-03-12 | |
Enamine | EN300-718214-2.5g |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
2090713-85-0 | 95.0% | 2.5g |
$3332.0 | 2025-03-12 |
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
2. Book reviews
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
Introduction to 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2090713-85-0)
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2090713-85-0, belongs to the class of cyclobutane derivatives, which are known for their versatile applications in drug design and development. The presence of both amino and hydroxyl functional groups, coupled with a fluoro-substituted aromatic ring, makes this molecule a promising candidate for further exploration in medicinal chemistry.
The structural framework of 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol incorporates several key features that contribute to its potential biological activity. The cyclobutane ring itself provides a rigid scaffold, which can enhance the binding affinity of the molecule to target enzymes or receptors. Additionally, the fluoro-substituent at the 3-position of the aromatic ring is known to modulate metabolic stability and binding interactions, while the methoxy group at the 4-position introduces further electronic and steric influences. These structural elements collectively contribute to the compound's pharmacological profile.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage cyclobutane derivatives for their distinct chemical properties. Studies have shown that such compounds can exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways. For instance, derivatives of cyclobutane have been explored for their potential in treating neurological disorders, cancer, and inflammatory conditions. The specific combination of functional groups in 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol suggests that it may possess similar therapeutic potential.
One of the most compelling aspects of 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is its potential as a scaffold for drug discovery. The cyclobutane core can be modified in various ways to optimize biological activity, while the aromatic ring provides a platform for further functionalization. This flexibility makes it an attractive candidate for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches. Researchers have utilized similar scaffolds to develop inhibitors targeting kinases, proteases, and other enzymes relevant to human health.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol for biological activity. Molecular docking simulations and virtual screening techniques have been employed to predict how this compound might interact with biological targets. These computational methods have accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting costly wet-lab experiments. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making it possible to fine-tune molecular structures for optimal activity.
The synthesis of 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol presents both challenges and opportunities for synthetic chemists. The construction of the cyclobutane ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, introducing the fluoro and methoxy substituents at specific positions on the aromatic ring demands careful planning to avoid unwanted side reactions. However, recent developments in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and selectivity.
In conclusion, 3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activity. Its combination of functional groups makes it a versatile scaffold for drug discovery, while recent technological advancements in computational chemistry and synthetic methodologies have opened new avenues for exploring its therapeutic potential. As research continues in this field, compounds like 2090713-85-0 are likely to play a crucial role in developing novel treatments for various diseases.
2090713-85-0 (3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol) Related Products
- 2172515-85-2(3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-(propan-2-yl)formamido}propanoic acid)
- 143045-27-6(LONG® R3 IGF-I human)
- 1806953-74-1(2-Cyano-3-(difluoromethyl)-4-methoxy-6-methylpyridine)
- 75667-94-6(2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride)
- 898077-72-0(2,5-difluoro-N-propylbenzene-1-sulfonamide)
- 1171552-15-0(ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate)
- 897457-37-3(N'-(3,4-dimethoxyphenyl)-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)
- 61704-38-9(6-(3-chlorophenyl)pyridine-2-carbaldehyde)
- 1361590-43-3(3-Chloro-5-iodo-2-(2,4,6-trichlorophenyl)pyridine)
- 1169972-73-9(3-tert-butyl-1-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)




